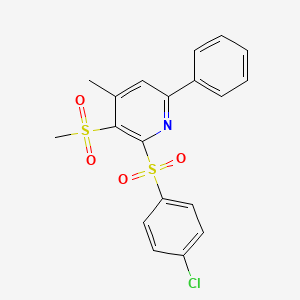

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Stereoselective Behavior Analysis

The functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine exhibits stereoselective behavior, which is crucial for its role as an L-type calcium channel blocker. The separation of enantiomers and the assignment of their absolute configuration were achieved through chiral HPLC and VCD in conjunction with DFT calculations. The study of their functional, electrophysiological, and binding properties revealed significant differences between the enantiomers, which were supported by in silico superimpositions over diltiazem. These findings suggest specific molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity .

Analytical Method for Contaminants

An analytical method involving column chromatography was developed for the separation and determination of chlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues. The method showed high mean recovery and good precision for various analytes across different substrates. Sensitivity and linearity were tested using different detection techniques, with electron-capture detection (ECD) or total ion current (TIC) recommended for quantitative analysis due to lower variability in response factors compared to SIM .

COX-2 Inhibitors Synthesis

A series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines were synthesized and evaluated for their ability to inhibit cyclooxygenase isozymes COX-1 and COX-2. The introduction of a substituent at C5 of the central pyridine resulted in optimum COX-2 inhibitory activity, with 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine being identified as the most effective compound in this series .

Vibrational Spectral Analysis

The compound 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile underwent vibrational spectral analysis using FT-IR and FT-Raman techniques. Computational methods were used to determine the equilibrium geometry and vibrational wave numbers. The study also included NBO analysis, MEP analysis, and molecular docking, suggesting potential inhibitory activity against GPb and possible anti-diabetic properties .

Synthetic Utility of Tetrachloropyridine

The synthesis of 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine was achieved through the reaction of sodium phenylsulfinate with pentachloropyridine. The study of reactions with various nucleophiles revealed the impact of the electron-withdrawing phenylsulfonyl group on the regiochemistry of aromatic nucleophilic substitution. The structures of the synthesized compounds were confirmed using various spectroscopic methods and X-ray crystallography .

Crystal Structure of Methyl-(4-chlorophenyl)sulfone

X-ray diffraction was used to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. The study found that the molecules form pairs oriented by their chlorine atoms, creating endless ribbons of paired associates within the crystal architecture .

Molecular Structure of Pyrrolopyridine

The crystal structure of 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was analyzed, revealing a three-dimensional network stabilized by π–π interactions. The dihedral angle between the 4-methylphenylsulfonyl ring and the pyrrolopyridine unit was determined, contributing to the understanding of the compound's molecular structure .

Green Metric Evaluation of Pyridine Synthesis

The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, was described. The synthesis involved several steps, including N-oxidation, one-pot synthesis, oxidation, and chlorination. The green metrics assessment of the process highlighted the low E-factor value for one of the steps, indicating less waste generation .

Sulfonation and Sulfation Reactions

The study of sulfonation and sulfation reactions of chloro- and dichlorophenols, as well as certain phenoxyacetic acids, with concentrated aqueous sulfuric acid and sulfur trioxide, revealed the influence of the hydroxy substituent on isomer distribution. The research provided insights into the directing effects of different substituents during these reactions .

Synthesis of Methylthio- and Methylsulfonyl-polychlorobiphenyls

A one-step preparation method for methylthiopolychlorobiphenyls from methanethiolate and chlorinated biphenyls was described. The resulting methylthiopolychlorobiphenyls were oxidized to produce methylsulfonylpolychlorobiphenyls. The compounds were characterized by various analytical techniques, and the method was also applied to a technical mixture of polychlorinated biphenyls (PCB) .

Wissenschaftliche Forschungsanwendungen

Sulfonation Studies

- The sulfonation of phenyl methanesulfonates has been explored, with significant findings on the formation of sulfonic acids through this process. This research provides insights into the chemical behavior and potential applications of sulfones in sulfonation reactions (Wit, Cerfontain, & Woldhuis, 2010).

Synthesis of Heteroaromatic Compounds

- Studies have demonstrated the synthesis of important heteroaromatics from compounds like methyl phenyl sulfone. This synthesis process is crucial in the pharmaceutical industry for creating various compounds (Yokoyama, Tsuji, & Imamoto, 1984).

Crystal and Molecular Structure Analysis

- Research involving X-ray diffraction has been used to determine the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone. Understanding these structures is fundamental in material science and drug design (Adamovich et al., 2017).

Docking Studies and Structural Analysis

- Docking studies and crystal structure analyses of related compounds provide valuable information for drug discovery and development, particularly in understanding how these molecules interact with biological targets (Al-Hourani et al., 2015).

Molecular Conformation and Hydrogen Bonding

- Research into the molecular conformations and hydrogen bonding of related compounds aids in understanding their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Sagar et al., 2017).

Nucleophilic Substitution Studies

- Investigations into the vicarious nucleophilic substitution of pyridines and triazines offer insights into the chemical reactivity and potential synthetic applications of sulfones (Nagata et al., 1993).

Miscellaneous Studies

- Other studies include the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls, which are important in understanding the environmental impact and potential applications of these compounds in various industries (Bergman & Wachtmeister, 1978).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-4-methyl-3-methylsulfonyl-6-phenylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4S2/c1-13-12-17(14-6-4-3-5-7-14)21-19(18(13)26(2,22)23)27(24,25)16-10-8-15(20)9-11-16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNPUUDOCGPCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl sulfone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)

![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)